molecular formula C21H16ClFN4O B11179940 6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11179940
M. Wt: 394.8 g/mol
InChI Key: DNBITBJQVUBNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused with a quinazoline moiety, along with chlorophenyl and fluorophenyl substituents

Preparation Methods

The synthesis of 6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring and the subsequent attachment of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and fluorinating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where the chlorophenyl or fluorophenyl groups are replaced by other substituents. Common reagents for these reactions include halogenating agents and nucleophiles.

    Cyclization: The triazole and quinazoline rings can undergo cyclization reactions to form more complex ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of these enzymes, forming essential hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to 6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives. These compounds share the triazole and quinazoline core structures but differ in their substituents. For example:

    6-(3-chlorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: This compound has a methyl group instead of a fluorine atom.

    6-(3-bromophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: This compound has a bromine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and pharmacological properties .

Properties

Molecular Formula

C21H16ClFN4O

Molecular Weight

394.8 g/mol

IUPAC Name

6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H16ClFN4O/c22-14-5-3-4-12(8-14)13-9-17-19(18(28)10-13)20(15-6-1-2-7-16(15)23)27-21(26-17)24-11-25-27/h1-8,11,13,20H,9-10H2,(H,24,25,26)

InChI Key

DNBITBJQVUBNAE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=CC=C4F)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.